![molecular formula C16H16N2O5 B5503611 N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B5503611.png)
N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide
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Description
N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide is a compound that likely shares characteristics and synthesis pathways with other acetamide derivatives. These compounds are often of interest due to their potential applications in various fields, including pharmaceuticals and material science, although the focus here is on their chemical properties and synthesis rather than specific applications or biological effects.
Synthesis Analysis
The synthesis of related compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration under specific conditions to achieve high yields and purity (Zhang Da-yang, 2004). These methods likely apply to the synthesis of this compound, with adaptations in starting materials and conditions to target the specific functional groups and structure of the compound.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a closely related compound, plays a crucial role as an intermediate in the complete natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, highlights the importance of such compounds in drug synthesis processes. This approach, utilizing various acyl donors, demonstrates the potential for N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide in similar synthetic applications, particularly in the irreversible acylation reactions facilitated by vinyl acetate, which is beneficial for kinetically controlled syntheses (Deepali B Magadum & G. Yadav, 2018).
Novel Acetamide Derivatives in Pharmacology
The synthesis of novel acetamide derivatives, including those similar to this compound, has been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reaction sequences starting from the Leuckart reaction, have shown activities comparable with standard drugs in preclinical models. The presence of functional groups such as bromo, tert-butyl, and nitro at specific positions significantly impacts their biological activities, suggesting that this compound could have similar applications in the development of new therapeutic agents (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).
Green Synthesis of Chemical Intermediates
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, demonstrates the environmental and economic benefits of using novel catalysts and safer reaction conditions. This methodology, which involves the hydrogenation of nitro compounds to amino compounds, could be applicable to the synthesis of this compound and its analogs, offering a more sustainable approach to producing valuable chemical intermediates (Zhang Qun-feng, 2008).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-14-9-5-3-7-12(14)17-16(19)11-23-15-10-6-4-8-13(15)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHQOYCIGXUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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